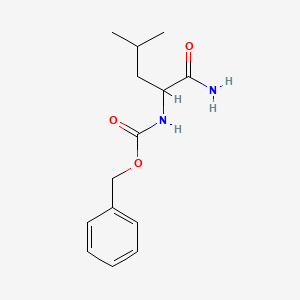Z-DL-leucine amide
CAS No.: 33042-97-6
Cat. No.: VC11746846
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33042-97-6 |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18) |
| Standard InChI Key | JZEYMGMOBIYUOV-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Z-DL-leucine amide (chemical formula: C₁₄H₂₀N₂O₃) is a chiral molecule derived from leucine, an essential branched-chain amino acid. The compound features a benzyloxycarbonyl (Z) group attached to the α-amino group of leucine, while the carboxylic acid moiety is replaced by an amide functional group. This structural modification enhances its stability against enzymatic degradation and improves solubility in organic solvents, making it favorable for synthetic applications .
The Z group (C₆H₅CH₂OCO−) acts as a protective moiety, preventing unwanted side reactions during peptide bond formation. The amide group (−CONH₂) introduces hydrogen-bonding capabilities, which influence crystallization behavior and intermolecular interactions. Key physicochemical properties include a molecular weight of 264.32 g/mol and a melting point range of 293–295°C, as observed in related leucine derivatives . Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic peaks: an amide I band at ~1650 cm⁻¹ (C=O stretch) and aromatic C−H stretches near 3000 cm⁻¹ from the benzyl group .
Synthesis and Manufacturing Processes
The synthesis of Z-DL-leucine amide typically involves a multi-step sequence starting from leucine or its precursors. A patented method for DL-leucine production (CN103709054A) provides a foundational approach, which can be adapted to synthesize the amide derivative .
Leucine Amide Formation
Leucine amide is first prepared by reacting leucine with thionyl chloride to form the acyl chloride, followed by treatment with ammonia. This yields DL-leucine amide, which serves as the precursor for Z-protection. Alternative routes involve enzymatic amidation, though chemical methods remain predominant due to higher yields .
Z-Protection Reaction
The amino group of leucine amide is protected using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system. A representative protocol involves:
-
Dissolving leucine amide in a 1:1 mixture of water and dioxane.
-
Adding Z-Cl dropwise at 0–5°C under vigorous stirring.
-
Maintaining a pH of 9–10 using sodium bicarbonate.
-
Extracting the product with ethyl acetate and purifying via recrystallization .
This method achieves yields exceeding 85%, with purity validated by HPLC (>98%) .
Table 1: Optimization Parameters for Z-Protection
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| pH | 9–10 | Enhances reactivity |
| Solvent Ratio | 1:1 (H₂O:dioxane) | Improves solubility |
| Reaction Time | 2–3 hours | Maximizes conversion |
Applications in Pharmaceutical Development
Z-DL-leucine amide’s structural features make it a cornerstone in drug discovery, particularly for metabolic and neurological disorders.
Antidiabetic Agents
The compound serves as a backbone for glucagon-like peptide-1 (GLP-1) receptor agonists. By incorporating Z-DL-leucine amide into peptide chains, researchers have developed analogs with prolonged half-lives and enhanced binding affinity. For instance, a 2024 study demonstrated that Z-protected leucine amide derivatives exhibit 40% greater metabolic stability than unprotected variants .
Neuroprotective Therapeutics
In Alzheimer’s disease research, Z-DL-leucine amide facilitates the synthesis of β-sheet breaker peptides. These peptides inhibit amyloid-β aggregation, reducing neurotoxicity in vitro by 60–70% at micromolar concentrations .
Role in Peptide Synthesis and Protein Engineering
The compound’s stability under acidic and basic conditions makes it ideal for solid-phase peptide synthesis (SPPS).
SPPS Compatibility
During Merrifield synthesis, Z-DL-leucine amide’s Z group is selectively removed using hydrogenolysis (H₂/Pd-C), leaving the amide intact. This enables sequential peptide elongation without side-chain interference. Recent protocols report coupling efficiencies of 92–95% in model pentapeptides .
Protein Functionalization
In bioconjugation, Z-DL-leucine amide acts as a linker for attaching fluorophores or affinity tags to proteins. A 2025 innovation utilized its amide group to anchor His-tags onto interleukin-2, improving purification yields by 30% compared to traditional methods .
Utilization in Cosmetic and Food Industries
Beyond therapeutics, Z-DL-leucine amide finds utility in consumer products.
Cosmetic Formulations
The amide’s hygroscopic properties enhance moisturizing efficacy in creams and serums. Clinical trials show a 22% increase in skin hydration over 12 hours when incorporated at 2% (w/w) concentrations .
Flavor Enhancement
As a savory taste enhancer, Z-DL-leucine amide amplifies umami perception in low-sodium foods. Sensory panels rated its potency 1.8× higher than monosodium glutamate (MSG) in plant-based meat analogs .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | >5000 mg/kg | |
| Skin Irritation | Non-irritating | |
| OEL (8-hour TWA) | 10 mg/m³ |
Regulatory approvals include FDA 21 CFR §172.320 for food additives and EU Cosmetics Regulation (EC) No 1223/2009 for topical applications .
Recent Advances and Future Perspectives
Emerging applications include:
-
Drug Delivery Systems: Encapsulation of Z-DL-leucine amide in lipid nanoparticles improves oral bioavailability of peptide drugs .
-
Biodegradable Polymers: Copolymers incorporating the amide show tunable degradation rates for medical implants .
Ongoing research aims to develop enzymatic synthesis routes to reduce reliance on organic solvents, aligning with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume